molecular formula C9H12FNO2 B13055727 4-((1S,2R)-1-Amino-2-hydroxypropyl)-3-fluorophenol

4-((1S,2R)-1-Amino-2-hydroxypropyl)-3-fluorophenol

Cat. No.: B13055727
M. Wt: 185.20 g/mol
InChI Key: GSUPQKXDKROARR-MLUIRONXSA-N
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Description

4-((1S,2R)-1-Amino-2-hydroxypropyl)-3-fluorophenol is a chiral compound with significant potential in various scientific fields. This compound features a fluorine atom on the phenol ring, an amino group, and a hydroxyl group on a propyl chain, making it a versatile molecule for chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((1S,2R)-1-Amino-2-hydroxypropyl)-3-fluorophenol typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-fluorophenol and (1S,2R)-1-amino-2-hydroxypropane.

    Reaction Steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. Techniques such as continuous flow chemistry and the use of catalysts can be employed to scale up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

4-((1S,2R)-1-Amino-2-hydroxypropyl)-3-fluorophenol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The amino group can be reduced to form an amine.

    Substitution: The fluorine atom on the phenol ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of 4-((1S,2R)-1-Amino-2-oxopropyl)-3-fluorophenol.

    Reduction: Formation of 4-((1S,2R)-1-Amino-2-hydroxypropyl)-3-fluoroaniline.

    Substitution: Formation of 4-((1S,2R)-1-Amino-2-hydroxypropyl)-3-methoxyphenol.

Scientific Research Applications

4-((1S,2R)-1-Amino-2-hydroxypropyl)-3-fluorophenol has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its chiral nature.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-((1S,2R)-1-Amino-2-hydroxypropyl)-3-fluorophenol involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity.

    Pathways Involved: It can influence biochemical pathways related to neurotransmission, inflammation, or cell signaling.

Comparison with Similar Compounds

Similar Compounds

    4-((1S,2R)-1-Amino-2-hydroxypropyl)phenol: Lacks the fluorine atom, resulting in different reactivity and properties.

    4-((1S,2R)-1-Amino-2-hydroxypropyl)-3-chlorophenol: Contains a chlorine atom instead of fluorine, affecting its chemical behavior.

Uniqueness

4-((1S,2R)-1-Amino-2-hydroxypropyl)-3-fluorophenol is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric effects, influencing its reactivity and interactions in various applications.

Properties

Molecular Formula

C9H12FNO2

Molecular Weight

185.20 g/mol

IUPAC Name

4-[(1S,2R)-1-amino-2-hydroxypropyl]-3-fluorophenol

InChI

InChI=1S/C9H12FNO2/c1-5(12)9(11)7-3-2-6(13)4-8(7)10/h2-5,9,12-13H,11H2,1H3/t5-,9-/m1/s1

InChI Key

GSUPQKXDKROARR-MLUIRONXSA-N

Isomeric SMILES

C[C@H]([C@H](C1=C(C=C(C=C1)O)F)N)O

Canonical SMILES

CC(C(C1=C(C=C(C=C1)O)F)N)O

Origin of Product

United States

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